molecular formula C7H10N2O2S B3046714 Sulfamide, N-methyl-N-phenyl- CAS No. 127903-02-0

Sulfamide, N-methyl-N-phenyl-

Cat. No. B3046714
CAS RN: 127903-02-0
M. Wt: 186.23 g/mol
InChI Key: JXGSOFNHBDLMSH-UHFFFAOYSA-N
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Description

It features a tetrahedral sulfur center, with four different groups attached: S–O, S–C, S–N, and S–O. The stereogenic sulfur center allows for potential use in asymmetric syntheses . Sulfamides are versatile intermediates in organic synthesis, and their derivatives find applications in various fields.


Synthesis Analysis

Sulfamides can be synthesized from different sulfur reagents, including sulfur (II), sulfur (IV), and sulfur (VI) compounds. The synthetic routes involve introducing substituents at the sulfur center, leading to diverse sulfamide structures. Cyclic sulfonimidates, formed by linking R₁ and R₃ through a short carbon chain, are also relevant .


Molecular Structure Analysis

The molecular structure of N-methyl-N-phenyl-sulfamide consists of a central sulfur atom bonded to a methyl group (N-methyl) and a phenyl group (N-phenyl). The tetrahedral geometry around sulfur allows for chirality, making sulfamides useful in asymmetric synthesis .


Chemical Reactions Analysis

Sulfamides serve as building blocks for other sulfur (VI) compounds. They can undergo transformations to yield sulfonimidamides and sulfoximines. Sulfoximines, in particular, have gained prominence due to their medicinal chemistry properties. Additionally, sulfamides can act as alkyl transfer reagents under acidic conditions .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Stability: Stable under standard conditions but may decompose at elevated temperatures .

Safety and Hazards

  • Hazards :
    • Acid sensitivity can limit their applications .

Future Directions

Research on sulfamides continues to explore their synthetic versatility, chiral applications, and potential as drug candidates. Investigating novel synthetic routes and optimizing their stability and reactivity will contribute to future advancements in organosulfur chemistry .

properties

IUPAC Name

[methyl(sulfamoyl)amino]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9(12(8,10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGSOFNHBDLMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613474
Record name N-Methyl-N-phenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamide, N-methyl-N-phenyl-

CAS RN

127903-02-0
Record name N-Methyl-N-phenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-phenylaminosulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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